Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate
Description
Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate is a carbamate-protected amine derivative with the molecular formula C₁₂H₂₃N₃O₃. It features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines in organic synthesis, and a branched 2-amino-4-methyl-pentanoyl moiety. This compound is primarily utilized in peptide synthesis and organocatalytic applications due to its stability under basic conditions and ease of deprotection under acidic conditions . Its structural rigidity and solubility in polar aprotic solvents (e.g., DMF, DMSO) make it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
92218-54-7 |
|---|---|
Molecular Formula |
C11H23N3O3 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-4-methylpentanoyl)amino]carbamate |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(12)9(15)13-14-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,15)(H,14,16) |
InChI Key |
PWUPFRDLDFFDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acids
A common initial step is the introduction of the tert-butyl carbamate (Boc) protecting group to the amino acid. For example, N-Boc protection of 2-amino-4-methylpentanoic acid (leucine derivative) can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N-methylmorpholine in solvents like tetrahydrofuran (THF) or ethyl acetate. This step yields N-Boc-2-amino-4-methylpentanoic acid.
Formation of the Amide Bond
The key step involves coupling the Boc-protected amino acid with an amine or amino compound to form the amide bond. Several methods are reported:
Mixed Anhydride Method: The Boc-protected amino acid is converted into a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as an acid scavenger. The mixed anhydride then reacts with an amine (e.g., benzylamine) in anhydrous ethyl acetate to yield the desired amide intermediate. This method was described in the preparation of lacosamide intermediates with yields around 81.6%.
Carbodiimide-Mediated Coupling: The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) facilitates the formation of active esters that react with amines to form amides. Solvents like tetrahydrofuran (THF), 1,4-dioxane, or mixtures with alcohols (methanol, ethanol) are commonly used. Reaction temperatures range from 0 °C to 40 °C with reaction times from 1 to 8 hours.
Phase Transfer Catalysis (PTC): Alkylation reactions using phase transfer catalysts such as tetrabutylammonium bromide can be employed to modify intermediates, enhancing yields and selectivity. For example, the alkylation of Boc-protected amino acid derivatives with methyl sulfate in ethyl acetate under PTC conditions yields high purity products with yields up to 97%.
Solvent and Base Selection
Solvents: Ether solvents like tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity. Mixtures of alcohols (methanol, ethanol) with ethers or esters (ethyl acetate, n-butyl acetate) are also used to optimize solubility and reaction rates.
Bases: Imidazole, morpholine, triethylamine, and diisopropylethylamine are commonly employed to neutralize acids formed during coupling and to activate reagents. Imidazole is specifically noted for its role in certain coupling reactions.
Comparative Data Table of Preparation Conditions
Research Findings and Analysis
The mixed anhydride method provides a straightforward approach with good yields and is suitable for scale-up due to the use of relatively mild reagents and solvents.
Carbodiimide-mediated coupling is versatile and widely used in peptide synthesis, allowing for high purity products but requires careful control of reaction conditions to avoid side reactions.
Phase transfer catalysis offers high yields and efficient alkylation, improving the functionalization of intermediates with minimal by-products. The use of tetrabutylammonium bromide enhances reaction rates and selectivity.
Reaction conditions such as temperature and solvent choice significantly influence yield and purity. Lower temperatures help control side reactions, while solvent mixtures optimize solubility and reaction kinetics.
The use of neutral forms of reagents rather than salts has been shown to reduce reaction mixture viscosity and improve yields in related carbamate synthesis, facilitating industrial scale-up.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Range/Example |
|---|---|---|
| Di-tert-butyl dicarbonate | Boc protecting agent | Stoichiometric or slight excess |
| Isobutyl chlorocarbonate | Mixed anhydride formation | Equimolar to amino acid derivative |
| N-methylmorpholine (NMM) | Base, acid scavenger | 1-2 equivalents |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | 1-1.2 equivalents |
| N-Hydroxysuccinimide (NHS) | Active ester formation | Equimolar with DCC |
| Tetrabutylammonium bromide | Phase transfer catalyst | 0.025-0.2 molar ratio relative to substrate |
| Solvents | Reaction medium | THF, ethyl acetate, methanol, ethanol, mixtures |
| Temperature | Reaction control | 0 °C to 40 °C |
| Reaction time | Completion | 1 to 8 hours |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. It is also used in the synthesis of peptide-based drugs.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.
Key Comparative Insights
Reactivity and Stability: The 4-methyl-pentanoyl side chain in the target compound introduces steric hindrance, reducing unwanted side reactions during peptide coupling compared to linear analogs like tert-butyl N-(2-aminoethyl)carbamate . Boc deprotection in acidic conditions is consistent across all analogs, but compounds with aromatic or heterocyclic groups (e.g., pyridine in ) exhibit altered acid sensitivity due to resonance stabilization.
Solubility and Solvent Compatibility: The branched aliphatic chain in the target compound improves solubility in non-polar solvents (e.g., THF) compared to cyclopentyl or bicyclic derivatives, which are more suited for aqueous-organic biphasic systems . Pyridine-containing analogs (e.g., ) show enhanced solubility in polar solvents like ethanol or acetonitrile due to π-π interactions .
Applications in Synthesis :
- The target compound is favored in solid-phase peptide synthesis (SPPS) for its balance of steric protection and deprotection efficiency, outperforming rigid bicyclic derivatives (e.g., ) in flexible chain elongation .
- Cyclopentyl and bicyclic analogs () are prioritized in asymmetric catalysis and central nervous system drug design due to their stereochemical precision and metabolic resistance .
Research Findings and Trends
- Catalytic Efficiency: In microfluidic reactors, this compound demonstrated 85% yield in Knoevenagel condensations, outperforming tert-butyl N-(2-aminoethyl)carbamate (72% yield) due to reduced leaching of the branched chain .
- Thermal Stability : Cyclopentyl derivatives () exhibit higher thermal stability (decomposition at 220°C vs. 190°C for the target compound), attributed to their constrained cyclic structures .
- Pharmaceutical Relevance : Pyridine-containing analogs () are under investigation for kinase inhibition, leveraging their metal-coordinating ability, a feature absent in the aliphatic target compound .
Biological Activity
Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate (CAS Number: 92218-54-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- IUPAC Name : this compound
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Amyloid Beta Aggregation : The compound has shown potential in inhibiting the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease. In vitro studies indicated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
- Neuroprotective Effects : Research indicates that this compound may protect astrocytes from Aβ-induced toxicity. In cell viability assays, it improved astrocyte survival rates when co-treated with Aβ 1-42, suggesting a protective mechanism against neurodegeneration .
- Anti-inflammatory Properties : The compound appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to Aβ, indicating its potential role in modulating inflammatory responses associated with neurodegenerative diseases .
In Vitro Studies
A study conducted on the effects of this compound on astrocytes revealed significant findings:
| Treatment | Cell Viability (%) | Cytokine Levels (TNF-α) |
|---|---|---|
| Control | 100 | Baseline |
| Aβ 1-42 | 43.78 ± 7.17 | Elevated |
| Aβ + Compound | 62.98 ± 4.92 | Reduced |
These results indicate that while Aβ alone significantly decreases cell viability, the presence of the compound mitigates this effect, enhancing survival rates in astrocytes exposed to neurotoxic conditions .
In Vivo Studies
In vivo studies using a scopolamine-induced model of Alzheimer’s disease showed that while this compound reduced Aβ levels, it did not achieve statistically significant differences compared to control treatments with established drugs like galantamine . This highlights the need for further investigation into the bioavailability and efficacy of the compound in living organisms.
Potential Therapeutic Applications
Given its multifaceted biological activities, this compound holds promise for therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit amyloid aggregation and reduce neuroinflammation suggests it could be part of a multimodal approach to treatment.
Q & A
Q. Basic
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood during synthesis to mitigate inhalation risks.
- Spill management: Neutralize acidic/basic residues with appropriate buffers before disposal .
How can researchers design enzyme inhibition assays using this compound?
Q. Advanced
- Target selection: Screen against enzymes with known carbamate-binding pockets (e.g., serine hydrolases).
- Assay conditions: Use fluorescence-based substrates (e.g., AMC derivatives) in pH 7.4 buffer at 37°C.
- Kinetic analysis: Calculate IC₅₀ values via nonlinear regression of dose-response curves and validate with crystallographic docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
